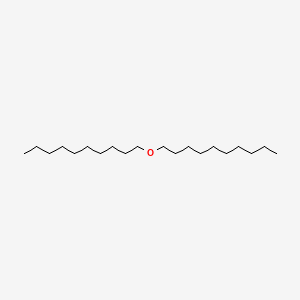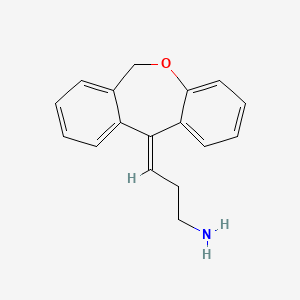
Diflomotecan
Descripción general
Descripción
BN-80915, también conocido como diflomotecan, es un compuesto líder de una nueva clase de análogos de la camptotecina modificados en el anillo E llamados homocamptotecina. Este compuesto exhibe potentes actividades antitumorales y ha demostrado una eficacia significativa en modelos preclínicos. BN-80915 es particularmente notable por su capacidad de formar complejos estables y covalentes de ADN-topoisomerasa I, que son cruciales para sus efectos antitumorales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BN-80915 se sintetiza a través de una serie de reacciones químicas que involucran la modificación del anillo E de la camptotecina. El anillo de α-hidroxi lactona de seis miembros de la camptotecina se reemplaza por un anillo de β-hidroxi lactona de siete miembros. Esta modificación se logra a través de una serie de pasos que incluyen la fluoración y otras transformaciones químicas .
Métodos de producción industrial
La producción industrial de BN-80915 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactivos y catalizadores específicos para facilitar las transformaciones químicas necesarias para la modificación del anillo E. El producto final se purifica mediante diversas técnicas como la cristalización y la cromatografía para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
BN-80915 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: BN-80915 se puede reducir para formar diferentes formas reducidas, que pueden tener actividades biológicas distintas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de BN-80915. Estos derivados pueden tener diferentes actividades biológicas y pueden utilizarse para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
BN-80915 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de las modificaciones del anillo E en los análogos de la camptotecina.
Biología: Se investigó su capacidad para formar complejos estables de ADN-topoisomerasa I y sus efectos en los procesos celulares.
Medicina: Se exploró como un posible agente anticancerígeno debido a sus potentes actividades antitumorales. Ha demostrado eficacia en modelos preclínicos de varios cánceres, incluido el carcinoma de colon.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos anticancerígenos y agentes terapéuticos .
Mecanismo De Acción
BN-80915 ejerce sus efectos dirigiéndose a la topoisomerasa I del ADN, una proteína multifuncional esencial para la viabilidad de las células en división. El compuesto induce la formación de complejos estables y covalentes de ADN-topoisomerasa I, lo que lleva a la inhibición de la replicación y la transcripción del ADN. Esto da como resultado la acumulación de daño en el ADN y, en última instancia, la muerte celular. Los objetivos moleculares y las vías implicadas incluyen el complejo ADN-topoisomerasa I y varios procesos celulares relacionados con la reparación del ADN y la regulación del ciclo celular .
Comparación Con Compuestos Similares
BN-80915 es único entre los análogos de la camptotecina debido a su modificación del anillo E, que aumenta su estabilidad y potencia. Los compuestos similares incluyen:
Camptotecina: El compuesto original del que se deriva BN-80915.
SN-38: Un metabolito activo del irinotecán, otro análogo de la camptotecina.
Topotecán: Un derivado de la camptotecina soluble en agua que se utiliza en la terapia contra el cáncer.
Irinotecán: Un análogo de la camptotecina que se utiliza en el tratamiento del cáncer de colon .
BN-80915 destaca por su estabilidad plasmática mejorada y su actividad antitumoral preclínica superior en comparación con estos otros compuestos .
Propiedades
IUPAC Name |
(20R)-20-ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4/c1-2-21(28)7-18(26)29-9-12-13(21)5-17-19-11(8-25(17)20(12)27)3-10-4-14(22)15(23)6-16(10)24-19/h3-6,28H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQCJSBXBZRMTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=C(CN3C2=O)C=C5C=C(C(=CC5=N4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026358 | |
| Record name | diflomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220997-97-7 | |
| Record name | Diflomotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220997-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflomotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220997977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflomotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | diflomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOMOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKT1LC4J1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diflomotecan is a topoisomerase I (Top1) inhibitor. [, , , , , ] It binds to the Top1-DNA complex, stabilizing the covalent intermediate and preventing DNA religation. [, , , ] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis, primarily in rapidly dividing cells. [, , , ]
A: this compound exhibits linear pharmacokinetics over the studied dose range. [] Its mean oral bioavailability is high but variable, ranging from 72% to 95%. [, , ] Systemic exposure to this compound correlates with a decrease in white blood cell counts. [] Research has focused on developing semimechanistic PK/PD models to characterize its neutropenic effects and predict neutrophil count dynamics. [, , ]
A: this compound has shown promising antitumor activity in preclinical models and early-phase clinical trials. [, , ] In Phase I trials, this compound demonstrated disease stabilization in several patients with solid tumors, including those previously treated with irinotecan. [, ] Notably, a patient with colorectal cancer experienced a partial response. [] Further clinical evaluation is warranted to determine its efficacy in specific tumor types.
A: Research indicates that the ABCG2 transporter, implicated in multidrug resistance, can transport this compound. [] Additionally, single nucleotide polymorphisms in the ABCG2 gene can modify its transporter activity, potentially impacting this compound pharmacokinetics. [] These findings suggest that drug-transporter interactions could influence this compound's efficacy and warrant further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


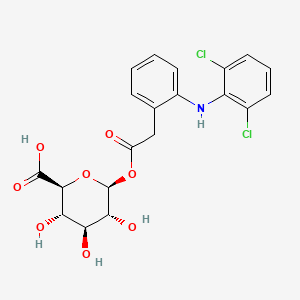

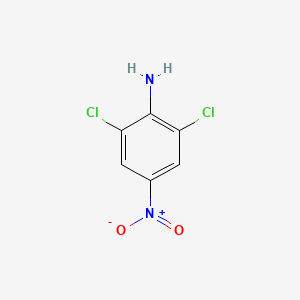
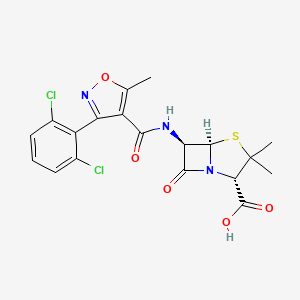

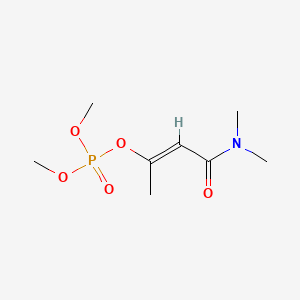
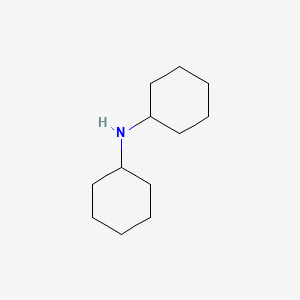

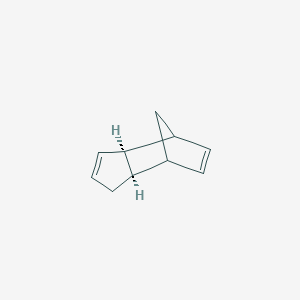


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
